

Molecular Modeling and Simulation of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

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This technical guide provides a comprehensive overview of the methodologies and computational workflows for the molecular modeling and simulation of **3-Hydroxy-2-isopropylbenzonitrile**. This document is intended to serve as a detailed resource for researchers and scientists engaged in drug discovery and development, offering a foundational understanding of the in silico evaluation of this and similar small molecules.

Introduction

3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry, particularly as an inhibitor of enzymes such as tyrosinase. The strategic placement of a hydroxyl group, an isopropyl group, and a nitrile moiety on the benzene ring creates a unique electronic and steric profile, making it an interesting candidate for targeted drug design. Molecular modeling and simulation techniques are indispensable tools for elucidating the interactions of such small molecules with biological targets at an atomic level, thereby guiding lead optimization and reducing the costs and timelines associated with experimental screening.

This guide will detail the necessary steps for a comprehensive in silico analysis of **3-Hydroxy-2-isopropylbenzonitrile**, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations.

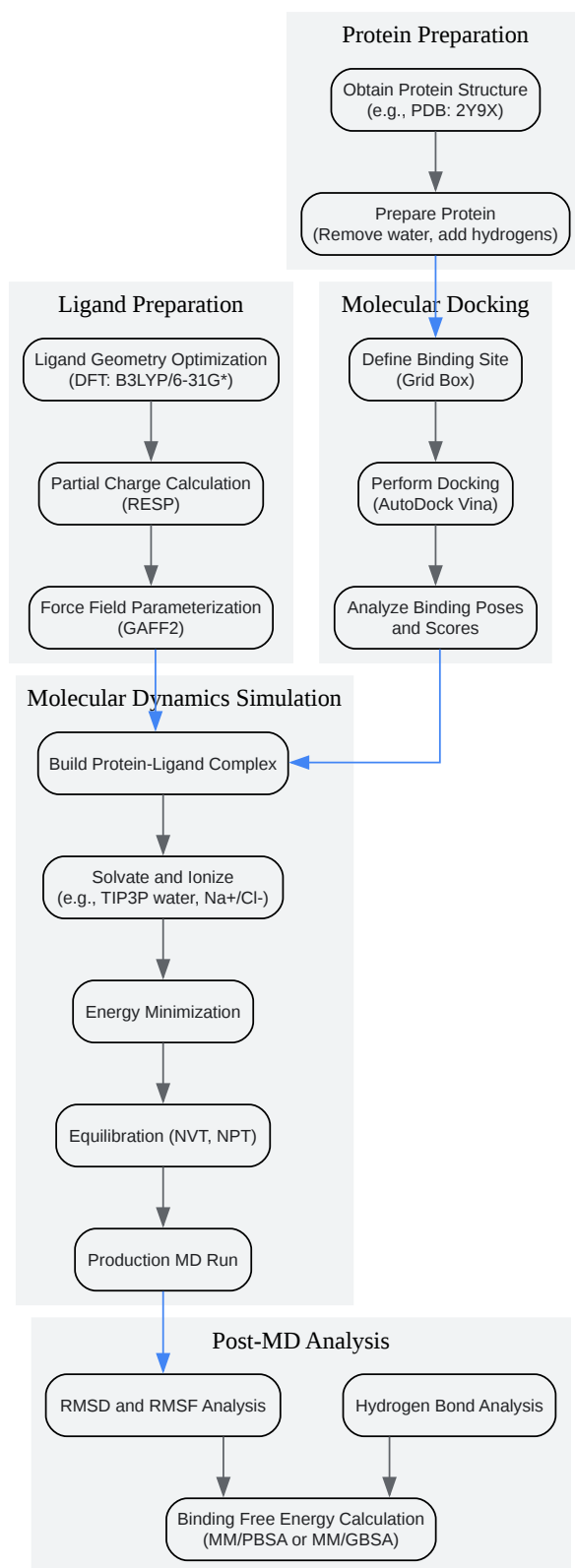
Physicochemical and Predicted Properties of 3-Hydroxy-2-isopropylbenzonitrile

A summary of the known and predicted physicochemical properties of **3-Hydroxy-2-isopropylbenzonitrile** is presented in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for parameterizing the force fields used in molecular simulations.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	PubChem
Molecular Weight	161.20 g/mol	PubChem
CAS Number	1243279-74-4	ChemicalBook[1]
Predicted Boiling Point	288.8 ± 33.0 °C	ChemicalBook[1]
Predicted Density	1.09 ± 0.1 g/cm ³	ChemicalBook[1]
Predicted pKa	9.10 ± 0.10	ChemicalBook[1]
Predicted XLogP3	2.5	PubChem

Computational Workflow

The in silico evaluation of **3-Hydroxy-2-isopropylbenzonitrile** as a potential enzyme inhibitor, such as for tyrosinase, follows a multi-step computational workflow. This workflow is designed to systematically investigate the molecule's properties, its binding affinity to the target protein, and the stability of the protein-ligand complex.



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Figure 1: Computational workflow for the molecular modeling and simulation of **3-Hydroxy-2-isopropylbenzonitrile**.

Methodologies

This section provides detailed protocols for the key computational and experimental procedures cited in this guide.

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining accurate parameters for the ligand that are not available in standard force fields.

Protocol for Ligand Optimization and Property Calculation:

- Software: Gaussian, ORCA, or other quantum chemistry packages.
- Method: Density Functional Theory (DFT) with the B3LYP functional.
- Basis Set: 6-31G* or a larger basis set for higher accuracy.
- Geometry Optimization: Perform a full geometry optimization of **3-Hydroxy-2-isopropylbenzonitrile** to find its lowest energy conformation.
- Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR spectra.
- Electrostatic Potential (ESP) Calculation: Calculate the electrostatic potential on a grid of points around the optimized molecule. This is a prerequisite for deriving RESP charges.
- NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ^1H and ^{13}C NMR chemical shifts.

Table 2: Predicted Spectroscopic Data for **3-Hydroxy-2-isopropylbenzonitrile**

Parameter	Predicted Value
Key IR Frequencies (cm ⁻¹)	
O-H stretch	~3600
C-H stretch (aromatic)	~3100-3000
C-H stretch (aliphatic)	~2970-2870
C≡N stretch	~2230
C=C stretch (aromatic)	~1600-1450
¹ H NMR Chemical Shifts (ppm)	
Aromatic Protons	6.8 - 7.5
Isopropyl CH	3.0 - 3.5
Isopropyl CH ₃	1.2 - 1.4
Phenolic OH	5.0 - 6.0
¹³ C NMR Chemical Shifts (ppm)	
C≡N	115 - 120
C-OH	155 - 160
Aromatic Carbons	110 - 140
Isopropyl CH	25 - 30
Isopropyl CH ₃	20 - 25

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol for Molecular Docking with AutoDock Vina:

- Protein Preparation:

- Obtain the crystal structure of the target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) from the Protein Data Bank.
- Remove water molecules, co-factors, and any existing ligands from the PDB file.
- Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.
- Save the prepared protein in PDBQT format.
- Ligand Preparation:
 - Use the optimized geometry of **3-Hydroxy-2-isopropylbenzonitrile** from the quantum chemical calculations.
 - Assign partial charges (preferably RESP charges) and define rotatable bonds.
 - Save the prepared ligand in PDBQT format.
- Grid Box Definition:
 - Identify the active site of the enzyme. For tyrosinase, this includes the copper-coordinating histidine residues.
 - Define a grid box that encompasses the active site to constrain the docking search space.
- Docking Execution:
 - Run AutoDock Vina, specifying the prepared protein, ligand, and the coordinates of the grid box.
 - The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
- Analysis of Results:
 - Visualize the docked poses using software like PyMOL or Discovery Studio.

- Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.

Table 3: Comparative Docking Scores of Tyrosinase Inhibitors

Compound	Docking Score (kcal/mol)
3-Hydroxy-2-isopropylbenzonitrile (Predicted)	-6.5 to -8.0
Kojic Acid (Reference Inhibitor)	-5.0 to -6.0
Tropolone (Reference Inhibitor)	-6.0 to -7.0

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.

Protocol for MD Simulation using AMBER:

- System Preparation (tleap):
 - Load the force field parameters for the protein (e.g., ff14SB) and the ligand (GAFF2 with RESP charges).
 - Combine the protein and the best-docked pose of the ligand to create the complex.
 - Solvate the complex in a box of water molecules (e.g., TIP3P).
 - Add counter-ions to neutralize the system.
- Energy Minimization:
 - Perform a multi-stage energy minimization to remove steric clashes. Initially, restrain the protein and ligand and minimize the positions of water and ions. Then, gradually release the restraints and minimize the entire system.
- Equilibration:

- NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach the correct temperature.
- NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density.
- Production MD:
 - Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates of the system at regular intervals.
- Analysis (cpptraj):
 - Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
 - Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
 - Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
 - Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Experimental Validation

The computational predictions should be validated through in vitro experiments. For a potential tyrosinase inhibitor, a tyrosinase inhibition assay is the most relevant experiment.

Protocol for Tyrosinase Inhibition Assay:

- Materials: Mushroom tyrosinase, L-DOPA (substrate), **3-Hydroxy-2-isopropylbenzonitrile**, kojic acid (positive control), phosphate buffer (pH 6.8), 96-well plate, spectrophotometer.
- Procedure:

- Prepare a series of dilutions of the test compound and the positive control.
- In a 96-well plate, add the tyrosinase solution and the test compound/control to the buffer.
- Pre-incubate the mixture at room temperature.
- Initiate the reaction by adding L-DOPA.
- Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
- Data Analysis:
 - Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
 - Determine the IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The integrated computational and experimental approach outlined in this guide provides a robust framework for the evaluation of **3-Hydroxy-2-isopropylbenzonitrile** as a potential enzyme inhibitor. The detailed methodologies for quantum chemical calculations, molecular docking, and molecular dynamics simulations, when coupled with experimental validation, can significantly accelerate the drug discovery process by providing a deeper understanding of the molecular interactions that govern biological activity. This guide serves as a valuable resource for researchers seeking to apply these powerful techniques to the study of novel small molecules.

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References

- 1. 3-Hydroxy-2-isopropylbenzonitrile CAS#: 1243279-74-4 [chemicalbook.com]
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